ML266

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML266 是一种化学化合物,被称为葡萄糖脑苷酶伴侣。它在戈谢病的研究中显示出希望,戈谢病是一种由葡萄糖脑苷酶缺乏引起的遗传性疾病。 This compound 促进突变的葡萄糖脑苷酶蛋白转运到溶酶体,从而恢复其活性,而不会抑制酶的功能 .

科学研究应用

ML266 具有多种科学研究应用,包括:

化学: 它被用作工具化合物来研究葡萄糖脑苷酶的活性及其功能。

生物学: this compound 用于细胞和分子生物学研究,以研究细胞中葡萄糖脑苷酶的转运和活性。

医学: 该化合物在戈谢病的研究中显示出希望,因为它有助于恢复缺乏酶的活性。

作用机制

ML266 通过与突变的葡萄糖脑苷酶蛋白结合并促进其转运到溶酶体而发挥作用。这个过程恢复了酶的活性,而不会抑制其功能。所涉及的分子靶标包括葡萄糖脑苷酶和溶酶体转运途径。 This compound 充当伴侣,确保酶正确折叠并转运到其功能位点 .

生化分析

Biochemical Properties

ML266 interacts with the enzyme glucocerebrosidase (GCase). It binds to GCase and facilitates the transport of the mutant protein to the lysosome, thereby resuming the activity of GCase . Importantly, this compound does not inhibit the action of the GCase enzyme .

Cellular Effects

The primary cellular effect of this compound is the restoration of GCase activity in cells. By binding to GCase and facilitating its transport to the lysosome, this compound helps to resume the activity of GCase . This could have significant implications for cellular processes, particularly in cells affected by Gaucher disease.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with GCase. It binds to GCase and does not inhibit the GCase enzyme’s action . Instead, it acts as a chaperone, facilitating the transport of the mutant protein to the lysosome where it can resume its activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucocerebrosidase (GCase). It binds to GCase and facilitates the transport of the mutant protein to the lysosome

Transport and Distribution

This compound binds to GCase and facilitates its transport to the lysosome

Subcellular Localization

Given its role in facilitating the transport of GCase to the lysosome , it is likely that this compound localizes to the lysosome

准备方法

ML266 的制备涉及多种合成路线和反应条件。该化合物通过一系列化学反应合成,包括形成特定键和引入官能团。具体的合成路线和反应条件是专有的,没有公开披露。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度 .

化学反应分析

相似化合物的比较

ML266 由于其作为葡萄糖脑苷酶伴侣的特定作用,与其他类似化合物相比是独特的。类似化合物包括:

MK-0941: 一种葡萄糖激酶激活剂。

PF-04991532: 另一种葡萄糖激酶激活剂。

环肌肉酮: 具有类似伴侣活性的化合物。

KDM4-IN-2: 一种具有不同分子靶标但具有类似伴侣功能的化合物 .

This compound 因其特定的结合和转运机制而脱颖而出,使其成为戈谢病和其他相关疾病研究中的宝贵工具。

属性

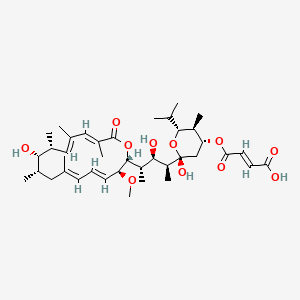

IUPAC Name |

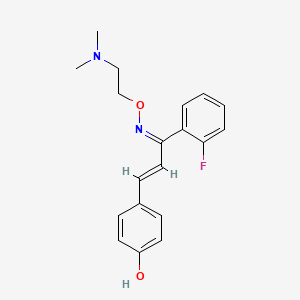

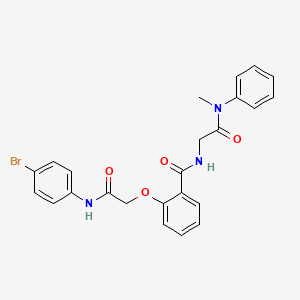

2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWBKACLHRZBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the stability profile of ML266 in a laboratory setting?

A1: [] Research indicates that this compound demonstrates stability in D-PBS buffer at a pH of 7.4 when stored at room temperature for a period of 48 hours. [] This suggests that this compound possesses a degree of inherent stability under these specific conditions. Further research might explore stability across a wider range of pH values, temperatures, and storage solutions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)

![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B560389.png)

![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)